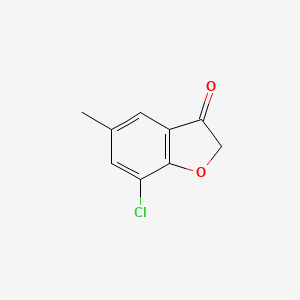
7-chloro-5-methylbenzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-5-methylbenzofuran-3(2H)-one is a heterocyclic compound with a molecular formula C9H7ClO2. It is also known as Clomazone, an herbicide that is commonly used to control weeds in various crops such as soybeans, peanuts, and cotton. Clomazone is a pre-emergent herbicide that inhibits the biosynthesis of carotenoids in chloroplasts, leading to the death of the target weeds.
Mécanisme D'action
The mechanism of action of 7-chloro-5-methylbenzofuran-3(2H)-one involves the inhibition of carotenoid biosynthesis in chloroplasts. Carotenoids are essential pigments that protect plants from damage caused by excess light and oxidative stress. The inhibition of carotenoid biosynthesis leads to the accumulation of toxic intermediates, which ultimately results in the death of the target weeds.
Biochemical and Physiological Effects:
7-chloro-5-methylbenzofuran-3(2H)-one has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the biosynthesis of carotenoids, leading to the accumulation of toxic intermediates. Physiologically, it causes membrane damage and disrupts the photosynthetic process, ultimately leading to the death of the target weeds.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-chloro-5-methylbenzofuran-3(2H)-one in lab experiments is its specificity for inhibiting carotenoid biosynthesis in chloroplasts. This allows researchers to study the effects of carotenoid depletion on plant growth and development. However, one limitation is that it is a pre-emergent herbicide, meaning that it is only effective on weeds that have not yet emerged from the soil. This limits its use in lab experiments to the study of seedlings and young plants.
Orientations Futures
There are several future directions for the study of 7-chloro-5-methylbenzofuran-3(2H)-one. One direction is the development of new herbicides based on its structure and mechanism of action. Another direction is the study of its potential applications in medicine, particularly in the treatment of cancer and infectious diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 7-chloro-5-methylbenzofuran-3(2H)-one on plants and other organisms.
Méthodes De Synthèse
The synthesis of 7-chloro-5-methylbenzofuran-3(2H)-one can be achieved through various methods, including the reaction of 2,4-dichlorophenol with methyl vinyl ketone, followed by cyclization with sodium hydroxide. Another method involves the reaction of 2,4-dichlorophenol with acetic anhydride, followed by cyclization with sodium hydroxide. Both methods result in the formation of 7-chloro-5-methylbenzofuran-3(2H)-one with a yield of around 50%.
Applications De Recherche Scientifique
7-chloro-5-methylbenzofuran-3(2H)-one has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control weeds and improve crop yield. However, recent studies have shown that it also has potential applications in the field of medicine. For example, it has been found to exhibit antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to have antibacterial and antifungal properties.
Propriétés
IUPAC Name |
7-chloro-5-methyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWBRSXCYFWVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-methylbenzofuran-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2877304.png)
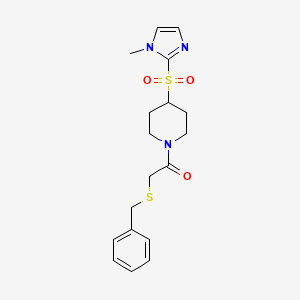
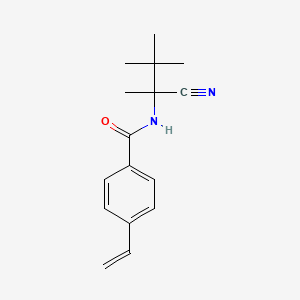
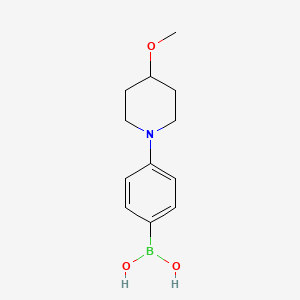
![4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877310.png)
![2-(Benzylsulfanyl)-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2877311.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2877312.png)
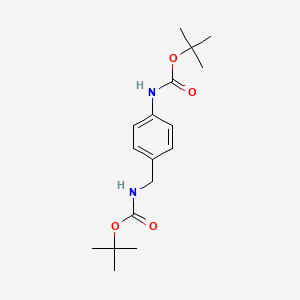
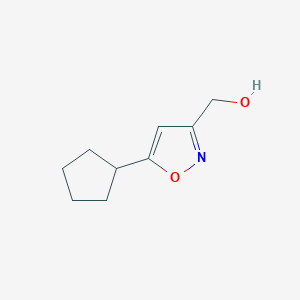

![N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2877319.png)

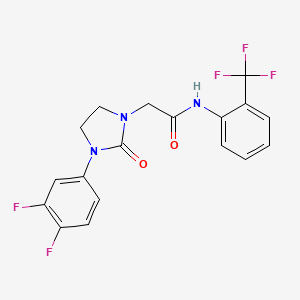
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2877324.png)